![molecular formula C9H12N2O3S B5724092 methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5724092.png)
methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate
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Overview
Description
Methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate, also known as Methomyl, is a carbamate insecticide that is widely used in agriculture to control a variety of pests. This compound is highly effective against a wide range of insects, including beetles, caterpillars, and aphids. Methomyl is known for its fast-acting and broad-spectrum insecticidal activity, making it a popular choice for farmers and growers.
Mechanism of Action
Methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate acts as a reversible inhibitor of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, methomyl causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.
Biochemical and physiological effects:
methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate has been shown to have a range of biochemical and physiological effects on insects. It has been found to disrupt the normal functioning of the nervous system, leading to paralysis and death. In addition, it can also affect the metabolism of insects, leading to reduced feeding and growth rates.
Advantages and Limitations for Lab Experiments
Methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate is a highly effective insecticide that is widely used in agriculture. It is also commonly used in laboratory experiments to study the effects of insecticides on insects. One advantage of using methomyl in lab experiments is its fast-acting and broad-spectrum insecticidal activity. However, one limitation is that it can be toxic to other non-target organisms, including humans and other animals.
Future Directions
There are several future directions for research on methomyl. One area of interest is the development of new and more effective insecticides that are less toxic to non-target organisms. Another area of research is the study of the long-term effects of exposure to methomyl on human health and the environment. Finally, there is a need for more research on the mechanisms of resistance to methomyl in insects, which could lead to the development of new strategies for pest control.
Synthesis Methods
Methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate is synthesized by reacting methyl isocyanate with 3-(methylthio)-1,2-dimethyl-1H-pyrazol-5(4H)-one in the presence of a catalyst. The resulting product is then treated with phosgene to form the final compound, methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate.
Scientific Research Applications
Methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate has been extensively studied for its insecticidal properties and mode of action. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to a buildup of acetylcholine, which results in paralysis and death of the insect.
properties
IUPAC Name |
methyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-4-5(2)15-8(6(4)7(10)12)11-9(13)14-3/h1-3H3,(H2,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEGRERLVOVORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate |
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